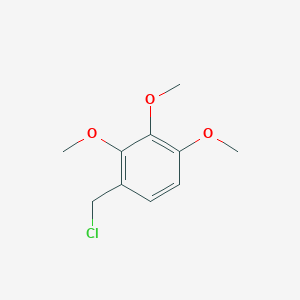

1-(Chloromethyl)-2,3,4-trimethoxybenzene

Overview

Description

Avarofloxacin is a novel fluoroquinolone antibacterial agent. It is known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

Avarofloxacin is synthesized through a series of chemical reactions involving the introduction of fluorine atoms and other substituents to a quinolone core structure. The synthetic route typically involves the following steps:

Formation of the quinolone core: This involves the cyclization of appropriate precursors to form the bicyclic quinolone structure.

Introduction of fluorine atoms: Fluorine atoms are introduced at specific positions on the quinolone ring to enhance antibacterial activity.

Addition of substituents: Various substituents, such as aminoethylidenylpiperidine, are added to the quinolone core to improve potency and pharmacokinetic properties.

Industrial Production Methods

Industrial production of avarofloxacin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch synthesis: Large quantities of starting materials are reacted in batch reactors under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Avarofloxacin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of avarofloxacin include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of avarofloxacin, each with distinct chemical and pharmacological properties .

Scientific Research Applications

Avarofloxacin has several scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

Biology: Investigated for its antibacterial activity against various pathogens, including resistant strains.

Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by resistant bacteria.

Industry: Used in the development of new antibacterial agents and formulations.

Mechanism of Action

Avarofloxacin exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It targets bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and supercoiling. By forming a ternary complex with DNA and these enzymes, avarofloxacin prevents the replication of bacterial DNA, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to avarofloxacin include other fluoroquinolones such as:

Uniqueness

Avarofloxacin is unique due to its enhanced antibacterial activity against resistant pathogens and its well-tolerated profile in both oral and parenteral administrations. It has shown greater potency compared to other fluoroquinolones, making it a promising candidate for treating difficult-to-treat infections .

Biological Activity

1-(Chloromethyl)-2,3,4-trimethoxybenzene is an organic compound characterized by its complex aromatic structure, which includes multiple methoxy groups and a chloromethyl substituent. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. Below is a detailed exploration of its biological activity, including relevant data tables and findings from research studies.

- Chemical Formula : C_10H_13ClO_3

- Molecular Weight : 232.66 g/mol

- Structure : The compound features a benzene ring with three methoxy groups (-OCH₃) and a chloromethyl group (-CH₂Cl) attached.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, compounds with similar structures often exhibit notable pharmacological properties. The presence of methoxy groups is associated with antioxidant and anti-inflammatory activities, while chlorinated compounds may demonstrate antimicrobial properties.

Antioxidant Activity

Methoxy-substituted phenolic compounds are known for their antioxidant properties. A study indicated that phenolic compounds can scavenge free radicals and inhibit lipid peroxidation, which may contribute to their protective effects against oxidative stress.

Antimicrobial Properties

Chlorinated aromatic compounds have been documented to exhibit antimicrobial activity. This suggests that this compound may possess similar properties, making it a candidate for further evaluation in antimicrobial research.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Potential antioxidant and antimicrobial |

| 3-Chloromethyl-4-methoxybenzoic acid | Structure | Exhibits anti-inflammatory properties |

| 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene | Structure | Similar reactivity profile |

The biological mechanisms through which this compound may exert its effects include:

- Antioxidant Mechanism : The methoxy groups can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : The chloromethyl group may enhance the compound's ability to penetrate microbial cell walls, disrupting their function.

Future Research Directions

Given the limited existing research on this compound, several areas warrant further investigation:

- In Vitro Studies : Conducting cell-based assays to evaluate the compound's antioxidant and antimicrobial efficacy.

- Mechanistic Studies : Elucidating the specific biochemical pathways involved in its biological activity.

- Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity for therapeutic applications.

Properties

IUPAC Name |

1-(chloromethyl)-2,3,4-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAQHTKDZPKODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150351 | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-49-9 | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC127395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.